Cas no 2012600-74-5 (3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
- EN300-1136689
- 2012600-74-5
-
- インチ: 1S/C11H18O3S/c12-15(13)8-7-11(9-15)14-10-5-3-1-2-4-6-10/h7-8,10-11H,1-6,9H2
- InChIKey: KOLYQZAHWLPUDS-UHFFFAOYSA-N
- ほほえんだ: S1(C=CC(C1)OC1CCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 230.09766561g/mol
- どういたいしつりょう: 230.09766561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 51.8Ų
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136689-0.05g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1136689-0.25g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1136689-1.0g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1136689-5.0g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1136689-5g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1136689-0.1g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1136689-10g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1136689-2.5g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1136689-0.5g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1136689-10.0g |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |
2012600-74-5 | 10g |
$4236.0 | 2023-06-09 |
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
3-(cycloheptyloxy)-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報
Introduction to 3-(Cycloheptyloxy)-2,3-Dihydro-1λ6-Thiophene-1,1-Dione (CAS No. 2012600-74-5)
3-(Cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione, a compound with the CAS number 2012600-74-5, is a unique and intriguing molecule that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the cycloheptyloxy group and the dione functionality imparts distinct chemical and biological properties to this molecule, making it a subject of extensive research.
The structure of 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione is characterized by its cycloheptyl ether moiety and the 1,1-dione group attached to the thiophene ring. The cycloheptyl ether group provides a bulky and lipophilic substituent, which can influence the compound's solubility and biological activity. The 1,1-dione functionality is known for its reactivity and potential to form various derivatives through chemical modifications.
In recent years, thiophenes have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione has led researchers to investigate its potential applications in these areas. For instance, studies have shown that certain thiophene derivatives can inhibit key enzymes involved in inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs.
The synthesis of 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of a suitable thiophene derivative with a cycloheptyl alcohol followed by oxidation to form the dione functionality. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process.
The physicochemical properties of 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione, including its melting point, solubility, and stability, are crucial for its application in pharmaceutical development. These properties are influenced by the presence of the cycloheptyl ether group and the dione functionality. For example, the lipophilicity imparted by the cycloheptyl ether group can enhance the compound's ability to cross cell membranes, which is essential for drug delivery.
In terms of biological activity, preliminary studies have indicated that 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione exhibits promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown potential as an antiviral agent against certain RNA viruses by interfering with viral replication processes. These findings suggest that this compound could be further developed into therapeutic agents for various inflammatory and viral diseases.
The safety profile of 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione is also an important consideration for its potential use in pharmaceutical applications. Preclinical studies have evaluated its toxicity and pharmacokinetic properties in animal models. Results from these studies have indicated that the compound is generally well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic parameters such as good oral bioavailability and a reasonable half-life.
In conclusion, 3-(cycloheptyloxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2012600-74-5) is a promising compound with a unique structure that offers potential applications in various therapeutic areas. Ongoing research continues to explore its biological activities and optimize its properties for drug development. As new findings emerge from both academic and industrial laboratories, this compound is likely to play an increasingly important role in advancing our understanding of thiophenes and their therapeutic potential.
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